7-(Difluoromethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13828860
Molecular Formula: C15H11F2N3O2
Molecular Weight: 303.26 g/mol
* For research use only. Not for human or veterinary use.
![7-(Difluoromethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid -](/images/structure/VC13828860.png)
Specification
Molecular Formula | C15H11F2N3O2 |
---|---|
Molecular Weight | 303.26 g/mol |
IUPAC Name | 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Standard InChI | InChI=1S/C15H11F2N3O2/c1-8-2-4-9(5-3-8)11-6-12(13(16)17)20-14(19-11)10(7-18-20)15(21)22/h2-7,13H,1H3,(H,21,22) |
Standard InChI Key | NXTYPWWVNWYFNY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 7. The 3-position is occupied by a carboxylic acid group (–COOH), while the 5- and 7-positions feature a p-tolyl (–C₆H₄CH₃) and difluoromethyl (–CF₂H) group, respectively . This arrangement creates a planar bicyclic system with conjugated π-electrons, which may facilitate interactions with biological targets through hydrogen bonding and hydrophobic effects.
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅F₂N₃O₂ |
Molecular Weight | 307.29 g/mol |
IUPAC Name | 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Key Functional Groups | Carboxylic acid, difluoromethyl, p-tolyl |
Topological Polar Surface Area | ~85 Ų (estimated) |
The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the p-tolyl substituent contributes to lipophilicity, potentially improving membrane permeability .
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis of 7-(difluoromethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves sequential cyclization and functionalization steps. A representative pathway includes:
-
Formation of the Pyrimidine Core: Condensation of 5-amino-1H-pyrazole-4-carbonitrile with a β-keto ester derivative under acidic conditions yields the pyrazolo[1,5-a]pyrimidine skeleton.
-
Introduction of the p-Tolyl Group: Suzuki-Miyaura cross-coupling with p-tolylboronic acid installs the aryl substituent at position 5.
-
Difluoromethylation: Electrophilic fluorination using diethylaminosulfur trifluoride (DAST) introduces the –CF₂H group at position 7 .
-
Carboxylic Acid Formation: Hydrolysis of a pre-installed ester group (–COOR) under basic conditions produces the final carboxylic acid.
Table 2: Key Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | HCl (cat.), ethanol, reflux | 65–75 |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 70–80 |
Difluoromethylation | DAST, CH₂Cl₂, −20°C to RT | 50–60 |
Ester Hydrolysis | NaOH (aq.), THF, reflux | 85–90 |
Optimization efforts focus on improving selectivity during difluoromethylation and reducing side reactions in the cross-coupling step .
Mechanism of Action and Biological Activities
Putative Targets and Pathways
Although the exact biological targets remain under investigation, preliminary studies suggest dual mechanisms:
-
Enzyme Inhibition: The carboxylic acid group may chelate metal ions in enzyme active sites, such as kinases or phosphodiesterases, disrupting signal transduction.
-
Receptor Modulation: The planar aromatic system could interact with G-protein-coupled receptors (GPCRs) or nuclear receptors, altering downstream transcriptional activity .
In Vitro and In Vivo Findings
-
Anticancer Activity: In hepatocellular carcinoma (HepG2) cells, the compound demonstrated IC₅₀ = 12.3 μM, comparable to first-line tyrosine kinase inhibitors .
-
Anti-Inflammatory Effects: It reduced TNF-α production in LPS-stimulated macrophages by 58% at 10 μM, suggesting potential for treating cytokine-driven diseases.
-
Metabolic Stability: Microsomal assays revealed a half-life of >60 minutes in human liver microsomes, indicating favorable pharmacokinetics .
Derivatives and Structural Analogues
Ester Prodrugs
To enhance oral bioavailability, ester derivatives such as isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 445230-67-1) have been synthesized. These prodrugs exhibit improved intestinal absorption, with Cₘₐₓ = 1.2 μg/mL in rat plasma compared to 0.4 μg/mL for the parent acid .
Structure-Activity Relationships (SAR)
-
p-Tolyl vs. Phenyl: Substitution with p-tolyl improves potency by 3-fold over phenyl analogues, likely due to enhanced hydrophobic interactions .
-
Fluorine Position: Difluoromethyl groups at position 7 increase metabolic stability compared to trifluoromethyl or non-fluorinated derivatives.
Table 3: Comparative Bioactivity of Analogues
Compound | IC₅₀ (HepG2) | TNF-α Inhibition (%) |
---|---|---|
7-(CF₃)-5-phenyl analogue | 18.5 μM | 42 |
7-(CF₂H)-5-p-tolyl (target) | 12.3 μM | 58 |
7-H-5-p-tolyl analogue | >50 μM | 22 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume